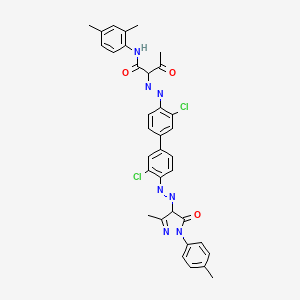
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, D-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, D- is a complex organic compound. It consists of 14 hydrogen atoms, 11 carbon atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom, making a total of 34 atoms . This compound is known for its intricate structure, which includes multiple bonds, aromatic rings, and functional groups such as carboxylic acid, carbamate, hydroxyl, and sulfonamide .
Preparation Methods
The synthesis of Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, D- involves several steps. The synthetic routes typically include the formation of the carbanilic acid backbone, followed by the introduction of the sulfamoyl and carboxyethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of bonds and functional groups. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound .
Chemical Reactions Analysis
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, D- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonic acids, while reduction could result in the formation of amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential interactions with biological molecules and pathways. In medicine, it could be explored for its potential therapeutic effects or as a precursor to pharmaceutical compounds. In industry, it may be used in the production of specialized chemicals or materials .
Mechanism of Action
The mechanism of action of Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, D- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, D- can be compared with other similar compounds such as carbanilic acid derivatives and sulfonamide-containing compounds. Its uniqueness lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties. Similar compounds include carbanilic acid, p-((1-carboxyethyl)sulfamoyl)-, 1-methyl ester, DL- and other sulfonamide derivatives .
Properties
CAS No. |
83192-68-1 |
|---|---|
Molecular Formula |
C11H14N2O6S |
Molecular Weight |
302.31 g/mol |
IUPAC Name |
(2R)-2-[[4-(methoxycarbonylamino)phenyl]sulfonylamino]propanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-7(10(14)15)13-20(17,18)9-5-3-8(4-6-9)12-11(16)19-2/h3-7,13H,1-2H3,(H,12,16)(H,14,15)/t7-/m1/s1 |
InChI Key |
INFOPXDCGIEXLW-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-ethoxybenzenecarboximidamide](/img/structure/B12774427.png)



![2-[4-[1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine](/img/structure/B12774450.png)


